Reduced Topoisomerase II Inhibition and DNA Damage Compared to Parent Idarubicin
The aglycone form of idarubicin (represented by Dianhydro Idarubicinaglycone) exhibits drastically reduced capacity to inhibit topoisomerase II and induce DNA damage relative to the parent glycoside idarubicin. In a direct comparative study, the aglycone metabolites of anthracyclines, including idarubicin aglycone, were shown to produce negligible DNA single-strand breaks and were much less active in inhibiting topoisomerase II than the parent drugs [1]. Specifically, while idarubicin and idarubicinol required concentrations of approximately 5-10 μM to inhibit isolated topoisomerase II, the aglycones were significantly less potent, and produced very little DNA damage in whole cells or isolated nuclei [1].
| Evidence Dimension | Topoisomerase II inhibition |
|---|---|
| Target Compound Data | Significantly less active than parent drug; produces negligible DNA damage [1] |
| Comparator Or Baseline | Idarubicin: 5-10 μM for topoisomerase II inhibition [1] |
| Quantified Difference | Qualitatively, aglycone is 'much less active' and produces 'very little damage' compared to parent [1] |
| Conditions | Isolated topoisomerase II assay and DNA damage in mouse fibrosarcoma 935.1 cells |
Why This Matters
This confirms Dianhydro Idarubicinaglycone's primary utility is as an analytical reference standard or synthetic intermediate, not a cytotoxic agent, preventing its misuse as a research tool for investigating topoisomerase II mechanisms.
- [1] Ferrazzi E, et al. DNA damage and cytotoxicity induced by metabolites of anthracycline antibiotics, doxorubicin and idarubicin. Cancer Commun. 1991;3(6):173-80. View Source
